Tolterodina

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

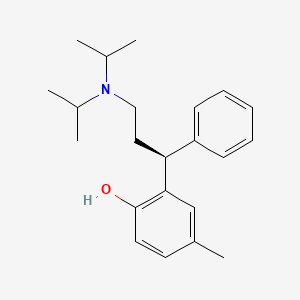

Tolterodina is a useful research compound. Its molecular formula is C22H31NO and its molecular weight is 325.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Tolterodine is a potent antimuscarinic agent primarily used for the treatment of overactive bladder (OAB). It functions by selectively inhibiting muscarinic receptors in the bladder, thereby reducing involuntary contractions and increasing bladder capacity. The biological activity of tolterodine has been extensively studied, revealing its efficacy, safety profile, and impact on quality of life for patients suffering from urinary incontinence.

Tolterodine is chemically described as N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine, with its active form being the R-enantiomer. The compound's mechanism involves competitive antagonism at muscarinic receptors, particularly M3 receptors, which are predominantly involved in bladder contraction. This selective action minimizes systemic side effects compared to other antimuscarinics like oxybutynin .

Summary of Clinical Trials

Numerous clinical trials have evaluated the efficacy of tolterodine in managing OAB symptoms. Below is a summary table of key studies:

| Study | Design | Population | Treatment | Duration | Key Findings |

|---|---|---|---|---|---|

| 6 | RCT | 1,120 patients with OAB | Tolterodine 1 mg/2 mg vs Oxybutynin 5 mg vs Placebo | 12 weeks | Significant reduction in micturitions and incontinence episodes for tolterodine compared to placebo. |

| 2 | RCT | 110 women with OAB | Tolterodine ER 4 mg | 3 months | Improvement in sexual function and significant reduction in urinary symptoms; 53% became continent. |

| 3 | Web-based RCT | 237 participants with OAB | Tolterodine ER 4 mg vs Placebo | 12 weeks | Mean decrease of -2.4 micturitions/24 hours for tolterodine vs -0.8 for placebo. |

These studies consistently demonstrate that tolterodine significantly improves clinical outcomes for patients with OAB compared to placebo and is comparable to other antimuscarinics like oxybutynin, but with a better tolerability profile .

Safety Profile and Side Effects

Tolterodine is generally well-tolerated, with a lower incidence of adverse effects such as dry mouth compared to oxybutynin. In clinical trials, the most common side effects reported include:

- Dry Mouth : Less frequent than with oxybutynin.

- Constipation : Occasional but manageable.

- Headache : Reported in some patients.

The tolerability of tolterodine allows for sustained use without frequent dose adjustments or discontinuations due to side effects .

Impact on Quality of Life

Research indicates that tolterodine not only alleviates urinary symptoms but also enhances patients' quality of life. A study showed that patients experienced significant improvements in health-related quality of life metrics post-treatment . This holistic benefit underscores the importance of addressing both physical symptoms and their psychological impacts.

Case Studies

Several case studies illustrate the real-world effectiveness of tolterodine:

- Case Study A : A 65-year-old female patient with severe OAB symptoms reported a marked improvement in her condition after three months on tolterodine ER. She noted a reduction in urgency episodes from 10 per day to 2 and an increase in her confidence during social activities.

- Case Study B : A male patient aged 58 with mixed urinary incontinence experienced significant symptom relief after combining tolterodine with tamsulosin. His treatment resulted in an 80% improvement in symptom perception compared to baseline assessments .

Wissenschaftliche Forschungsanwendungen

Clinical Indications

Primary Use: Overactive Bladder

- Tolterodine is primarily indicated for patients experiencing symptoms of OAB, including:

- Increased urinary urgency

- Frequent urination

- Urinary incontinence

Dosage Forms

- Available in both immediate-release (IR) and extended-release (ER) formulations:

Comparative Efficacy

Tolterodine has been compared with other antimuscarinic agents, particularly oxybutynin. In clinical trials, tolterodine demonstrated comparable efficacy in reducing micturition frequency and incontinence episodes but was better tolerated with fewer reports of dry mouth .

| Medication | Efficacy | Dry Mouth Incidence | Patient Tolerability |

|---|---|---|---|

| Tolterodine | Comparable to oxybutynin | Lower than oxybutynin | Higher than oxybutynin |

| Oxybutynin | Effective but more side effects | Higher incidence | Lower tolerability |

Case Studies

- REMOTE Trial

- Pediatric Use

- Transdermal Administration

Safety Profile

Tolterodine is generally well-tolerated, with a lower incidence of cognitive side effects compared to other antimuscarinics like oxybutynin. Studies suggest that tolterodine's lower lipophilicity may contribute to its reduced central nervous system penetration and therefore fewer cognitive impairments .

Eigenschaften

IUPAC Name |

2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGJQPCLVADCPB-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124937-53-7 |

Source

|

| Record name | (S)-Tolterodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-TOLTERODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWD7V7S6JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.